Bis(hexamethylene)triamine

Description

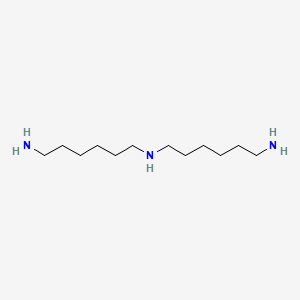

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(6-aminohexyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNZSTMRDWRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNCCCCCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N3 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67875-37-0 | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027109 | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-23-7 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(hexamethylene)triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-aminohexyl)amine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bis(hexamethylene)triamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-azatridecane-1,13-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-AMINOHEXYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BID902UF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Significance and Research Trajectory of Bis Hexamethylene Triamine

The significance of bis(hexamethylene)triamine (B89435) stems from its versatility as a chemical intermediate and functional additive across various industrial and scientific domains. chembroad.com Its research trajectory has evolved from its initial identification as a byproduct of hexamethylenediamine (B150038) production to a compound of interest for its own unique properties and applications. smolecule.com

Initially, research focused on efficient synthesis and recovery methods. One notable pathway involves a two-step catalytic process starting from 6-aminohexanenitrile (B1265705). smolecule.com Another common method is the reaction of hexamethylenediamine with formaldehyde (B43269) under controlled conditions. smolecule.com Economically and environmentally beneficial recovery processes from the distillation residues of hexamethylenediamine manufacturing have also been developed. smolecule.com

Current research is increasingly directed towards leveraging its trifunctional amine nature. nih.gov This structure allows it to act as a cross-linking agent, a precursor for functional materials, and a modifying agent in various chemical systems. chembroad.comchemicalbook.com

Synthetic Methodologies for Bis Hexamethylene Triamine

Catalytic Pathways in Bis(hexamethylene)triamine (B89435) Synthesis

The synthesis of this compound is accomplished through several catalytic pathways, each starting from different chemical precursors. These routes include reactions involving hexamethylenediamine (B150038) and formaldehyde (B43269), direct amination of hexamethylenediamine derivatives, and a significant industrial process that begins with 6-aminohexanenitrile (B1265705).

Reaction of Hexamethylenediamine with Formaldehyde

One synthetic approach involves the reaction of a primary amine, such as hexamethylenediamine, with formaldehyde in a process known as reductive amination. google.com This method is designed to produce tertiary amines. The reaction is conducted in the presence of a specific catalyst, typically palladium or platinum, under a hydrogen atmosphere. google.com

The process requires controlled conditions to achieve the desired product. Key parameters include a hydrogen pressure ranging from 3 to 50 kg/cm ² (gauge pressure) and a reaction temperature between 80°C and 180°C. google.com To manage the reaction kinetics and minimize side reactions, the formaldehyde is added incrementally to the starting amine. google.com While this method is generally applicable for producing various tertiary amines, its use with polyamines like hexamethylenediamine can be complex, potentially leading to a mixture of products if not carefully controlled. google.com

Direct Amination of Hexamethylenediamine Derivatives

The synthesis of this compound can also be approached through the direct amination of derivatives of hexamethylenediamine, such as 1,6-hexanediol (B165255). This involves reacting the diol with an aminating agent like ammonia (B1221849) in the presence of a catalyst. sciengine.com The goal of this reaction is typically to produce hexamethylenediamine; however, the formation of oligomeric byproducts, including dimers and trimers like this compound, can occur. acs.org

The selectivity of this process is highly dependent on the catalyst and reaction conditions. For instance, reductive amination of 1,6-hexanediol over a Ruthenium on alumina (B75360) (Ru/Al2O3) catalyst in supercritical ammonia has been studied. sciengine.com The process can be modulated by the addition of bases; for example, using Ba(OH)₂ as an additive in an aqueous-phase reaction with a Ruthenium on carbon (Ru/C) catalyst can promote the formation of secondary amination products. acs.org

Another related process is the deammoniation reaction, where two molecules of an amino-compound are joined with the elimination of ammonia. A patented process describes the deammoniation of aliphatic diamines with 7 to 14 carbon atoms to prepare the corresponding triamine, which is conceptually similar to the formation of this compound from hexamethylenediamine. google.com

Production from 6-Aminohexanenitrile and Related Nitrile Hydrogenation

A significant industrial route for producing this compound starts with 6-aminohexanenitrile, which is itself a byproduct from the manufacture of hexamethylenediamine via the hydrogenation of adiponitrile. google.com This pathway is a two-step catalytic process designed to first create a dinitrile intermediate, which is then hydrogenated to form the final triamine. google.com

The first step involves the catalytic conversion of 6-aminohexanenitrile into di(5-cyanopentyl)-amine. google.com This reaction proceeds through the elimination of ammonia from two molecules of the starting nitrile, forming a secondary amine linkage between the two cyanopentyl chains. smolecule.com This deammoniation reaction is typically carried out in the presence of a catalyst containing a metal such as palladium, platinum, rhodium, or ruthenium, often supported on a material like alumina or carbon. google.com The reaction conditions are controlled to achieve a desirable conversion rate, which is often targeted between 25% and 50%. google.com

In the second step, the di(5-cyanopentyl)-amine intermediate undergoes hydrogenation to convert the two terminal nitrile groups into primary amine groups, yielding this compound. google.com This step requires a nitrile hydrogenation catalyst, such as Raney cobalt or Raney nickel. google.com These catalysts are often promoted with other metals, like chromium, to enhance their performance. google.com The hydrogenation is performed under high hydrogen pressure to ensure the complete reduction of the nitrile functionalities. google.com The final product mixture contains this compound along with some byproducts like hexamethylenediamine and a small amount of hexamethyleneimine. google.com

Optimization of Reaction Conditions and Process Parameters

Optimizing the synthesis of this compound, particularly from 6-aminohexanenitrile, involves precise control over several process parameters to maximize yield and purity. google.com

For the initial deammoniation step to form di(5-cyanopentyl)-amine, the temperature is maintained between 50°C and 250°C, with a preferred range of 140°C to 200°C. google.com The reaction time typically spans 10 to 20 hours. google.com This step can be run at atmospheric pressure, but pressures between 0.1 to 5 atmospheres may be employed. google.com Lower pressures can facilitate the removal of ammonia, driving the reaction forward. google.com Bubbling an inert gas like nitrogen through the reaction mixture is also beneficial for ammonia removal. google.com It is preferable to conduct this reaction without a solvent. google.com

The subsequent hydrogenation step operates at temperatures between 75°C and 200°C (preferably 110°C to 150°C) and requires significantly higher hydrogen pressures, ranging from 300 to 5000 psig. google.com The catalyst can be used in either a fixed-bed or a slurry system. google.com After the first reaction, the catalyst is typically separated from the product mixture by decantation before proceeding to hydrogenation. google.com The final this compound product is isolated from the reaction mixture by distillation. google.com However, due to its high boiling point, care must be taken during distillation to prevent thermal degradation and tar formation. google.com

Below is a table summarizing the general reaction conditions for the two-step synthesis from 6-aminohexanenitrile.

| Parameter | Step 1: Formation of di(5-cyanopentyl)-amine | Step 2: Hydrogenation of Intermediate |

| Temperature | 50°C - 250°C (140°C - 200°C preferred) google.com | 75°C - 200°C (110°C - 150°C preferred) google.com |

| Pressure | 0.1 - 5 atmospheres google.com | 300 - 5000 psig Hydrogen google.com |

| Reaction Time | 10 - 20 hours google.com | ~6 hours google.com |

| Catalyst | Palladium, Platinum, Rhodium, or Ruthenium on support google.com | Raney Cobalt, Raney Nickel (Chromium-promoted preferred) google.com |

| Solvent | Preferably none google.com | Preferably none google.com |

The following table provides data from a specific example of this synthesis as described in patent literature.

| Parameter | Value |

| Starting Material | 452 g of 6-aminohexanenitrile google.com |

| Step 1 Catalyst | 10 g of 5% Palladium on alumina google.com |

| Step 1 Conditions | 150°C for 12 hours with Nitrogen bubbling google.com |

| Conversion to Intermediate | 26% conversion to di(5-cyanopentyl)-amine google.com |

| Step 2 Catalyst | 28 g of Chromium-promoted Raney Cobalt google.com |

| Step 2 Conditions | 6 hours at 600 psig H₂ google.com |

| Final Product Content | 29% this compound by gas chromatography google.com |

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound (BHMT) from the crude reaction mixture are critical steps to achieve the desired product purity for its various applications. Following synthesis, which often results in a mixture containing byproducts and unreacted precursors, several techniques are employed for separation. smolecule.com The primary methods documented in scientific literature and patents include distillation, solvent extraction, and crystallization, often preceded by catalyst removal. google.comgoogle.com

The choice of purification strategy depends on the initial purity of the crude product and the required final specifications. For instance, the hydrogenation of di(5-cyanopentyl)amine can yield a product mixture containing approximately 29% BHMT by gas chromatographic analysis, alongside byproducts such as hexamethylenediamine and hexamethyleneimine, necessitating robust purification processes. google.comjustia.com

Catalyst Removal

A preliminary step before the isolation of the final product involves the separation of the synthesis catalyst from the reaction mixture. In processes employing a slurry catalyst system, this is typically achieved through simple physical separation methods. Decantation is a frequently cited technique for separating the catalyst from the liquid reaction products. google.comjustia.com Filtration is also noted as a viable alternative for this purpose. justia.com

Distillation

To mitigate this issue, vacuum distillation is employed. By reducing the pressure, the boiling point of BHMT is lowered, allowing for its separation at temperatures that minimize degradation. google.com In one documented example, after an initial extraction, the BHMT-rich residue was distilled under a vacuum of about 1 mm Hg pressure. google.com The main fractions ("heart cuts") containing the purified BHMT were collected at a temperature range of 50 to 152°C. google.com This process yielded a product that solidified upon cooling with a melting point of 34° to 35°C. google.com Despite the challenges, one synthetic route reports that BHMT was isolated by distillation in nearly 100% yield, based on the amount of precursor converted. google.comjustia.com

Solvent Extraction

Solvent extraction represents a more advanced recovery method designed to overcome the limitations associated with direct distillation, particularly when isolating BHMT from manufacturing byproducts like hexamethylenediamine still heels. smolecule.comgoogle.com This technique can achieve high product purity, with reported concentrations of 85-95%. smolecule.com

The process involves using an aliphatic hydrocarbon solvent to selectively dissolve BHMT from the crude mixture. google.com The selection of the solvent is crucial for optimizing the extraction efficiency. smolecule.com Suitable solvents include aliphatic hydrocarbons with boiling points ranging from 34°C to 210°C. google.com After the extraction, the BHMT is separated from the solvent. This can be accomplished by distilling off the lower-boiling hydrocarbon, by cooling the solution to crystallize the BHMT, or by a subsequent extraction with water followed by evaporation. google.com

| Extraction Solvent | Boiling Range (°C at 760 mm Hg) | Reference |

|---|---|---|

| Pentane | 34-39 | google.com |

| Petroleum Ether | 35-60 | google.com |

| Hexane (B92381) | 66-71 | google.com |

| Cyclohexane | 80-81 | google.com |

| Heptane | 94-98 | google.com |

| Mineral Spirits | 158-195 | google.com |

In a specific example, still heels from a commercial hexamethylenediamine plant were extracted with hexane. google.com The hexane-extract, containing the dissolved BHMT, was then separated and the hexane was distilled off at atmospheric pressure. google.com This was followed by vacuum distillation of the BHMT-rich residue to achieve the final purified product. google.com

Crystallization and Recrystallization

Crystallization offers another pathway to obtaining high-purity BHMT. smolecule.comgoogle.com This method can be applied in several ways. One approach is recrystallization from a suitable solvent, such as hexane. google.com

Alternatively, a precipitation method can be used. This involves melting the previously distilled BHMT and slowly adding it to cold hexane while stirring. google.com This process causes the BHMT to precipitate as a white powder, which can then be collected by filtration and dried under vacuum to remove any residual solvent. google.com While crystallization techniques can yield high-purity products, they may be limited by lower throughput compared to other industrial-scale methods. smolecule.com

| Technique | Description | Key Parameters/Conditions | Reported Outcome/Purity | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point and prevent thermal degradation. | Pressure: ~1 mm Hg; Collection Temp: 50-152°C. | Yields a product with a melting point of 34-35°C. | google.com |

| Solvent Extraction | Selective dissolution of BHMT from crude mixture using an aliphatic hydrocarbon solvent. | Solvent: Hexane; Followed by solvent removal and distillation. | Can achieve 85-95% purity. | smolecule.comgoogle.com |

| Recrystallization | Purification of solid BHMT by dissolving it in a hot solvent and cooling to form crystals. | Solvent: Hexane. | Achieves high product purity. | google.com |

| Precipitation | Melting distilled BHMT and pouring it into a cold non-solvent to precipitate the pure product. | Solvent: Cold Hexane; Followed by filtration and vacuum drying. | Results in a pourable white powder. | google.com |

Advanced Applications of Bis Hexamethylene Triamine in Materials Science and Engineering

Polymeric Systems and Cross-linking Agents

Bis(hexamethylene)triamine (B89435) (BHMT) is a versatile compound in materials science, primarily utilized for its reactive amine functionalities. Its structure, which includes both primary and secondary amines, allows it to act as a potent cross-linking agent in various polymeric systems. This capacity is particularly valuable in the formation of thermosetting polymers, where it facilitates the creation of robust, three-dimensional networks. Its applications range from curing traditional epoxy resins to enabling the development of advanced biobased thermosets from renewable resources.

Epoxy Resin Curing Mechanisms Involving this compound

This compound serves as an effective curing agent, or hardener, for epoxy resins. The curing process is a chemical reaction in which the linear epoxy resin molecules are converted into a highly cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material.

The fundamental curing mechanism involves the nucleophilic addition of the amine groups of BHMT to the electrophilic carbon atoms of the epoxy or oxirane rings in the resin. mdpi.com The reaction proceeds in two stages:

Primary Amine Reaction: Each of the two primary amine groups at the ends of the BHMT molecule contains two active hydrogen atoms. These hydrogens react with the epoxy groups, opening the ring and forming a hydroxyl group and a secondary amine. researchgate.net

Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine in the center of the BHMT molecule, each have one active hydrogen. These also react with available epoxy groups, creating a tertiary amine and another hydroxyl group. researchgate.net

This step-growth polymerization process continues until a densely cross-linked network is formed. iaea.org Since each BHMT molecule has a total of five active hydrogens (two on each primary amine and one on the secondary amine), it is a trifunctional hardener, capable of connecting multiple epoxy resin chains together. This high functionality contributes to the formation of a rigid network with excellent mechanical and thermal properties. rsc.orggoogle.com

In practical applications, BHMT is a solid at room temperature, which can require it to be melted or blended into a liquid form before being mixed with the epoxy resin. google.com The stoichiometry between the hardener and the resin is critical for achieving optimal properties. This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxy Equivalent Weight (EEW) of the resin to ensure that there is a balanced number of reactive amine hydrogens for each epoxy group. mdpi.com

This compound as a Polyurethane Chain Extender and Catalyst

Information regarding the specific use of this compound as a chain extender or catalyst in polyurethane systems is not available in the provided search results. Polyamines are used as chain extenders in polyurethane chemistry, reacting with isocyanate groups to form poly(urethane-urea)s. rsc.org Generally, diamines are used for linear chain extension, while molecules with more than two amine groups would act as cross-linkers. rsc.org Catalysis of the polyurethane reaction is typically carried out by tertiary amines or organometallic compounds. topicsonchemeng.org.my

Biobased Thermosets and Cross-linking of Epoxidized Plant Oils

A significant application of this compound is in the creation of sustainable, biobased thermosets derived from epoxidized plant oils, such as epoxidized linseed oil (ELO). rsc.org These materials offer an alternative to traditional petroleum-based epoxy resins, leveraging renewable feedstocks. acs.org

The cross-linking chemistry between BHMT and epoxidized linseed oil mirrors the mechanism seen with conventional epoxy resins. ELO contains multiple epoxy groups on its fatty acid chains. rsc.org BHMT, a trifunctional amine hardener, reacts with these epoxy groups. rsc.org The active hydrogens on the primary and secondary amines of BHMT attack and open the oxirane rings of the ELO, forming strong covalent bonds that lead to the development of a three-dimensional polymer network. rsc.org This reaction transforms the liquid oil and solid amine into a solid, flexible thermoset material.

The performance of this compound as a cross-linker for epoxidized linseed oil has been evaluated in comparison to other types of hardeners, specifically hexamethylene diamine (HMDA), an aliphatic diamine, and sebacic acid, a biobased aliphatic dicarboxylic acid. rsc.org

Amine Hardeners (BHMT and HMDA): Both BHMT and HMDA provide superior mechanical and thermal properties to the resulting thermosets compared to sebacic acid. The reaction between the amine hardeners and the epoxidized oil results in the formation of a robust network. rsc.org HMDA, being a difunctional diamine, creates linear linkages initially, while BHMT, as a trifunctional triamine, introduces cross-links more directly, which influences the final network structure. rsc.org

Dicarboxylic Acid Hardener (Sebacic Acid): Sebacic acid cross-links ELO through a different mechanism, involving the reaction of its carboxylic acid groups with the epoxy rings. This process leads to the formation of ester linkages. The resulting thermosets generally exhibit lower mechanical strength and thermal stability compared to those cured with amine hardeners like BHMT. rsc.org

Studies show that amine cross-linkers significantly enhance the performance of ELO-based thermosets. rsc.org

The choice of hardener directly impacts the network formation and the resulting thermomechanical properties of the thermoset. When cross-linking epoxidized linseed oil, amine hardeners like BHMT and HMDA yield materials with enhanced performance characteristics compared to dicarboxylic acid hardeners. rsc.org

Thermosets cured with BHMT and HMDA exhibit higher tensile strengths and glass transition temperatures (Tg). For example, ELO cured with HMDA showed a tensile strength of 3.7 MPa and a Tg of 16.0 °C, while the BHMT-cured thermoset had a tensile strength of 2.3 MPa and a Tg of 12.4 °C. rsc.org In contrast, the thermoset cured with sebacic acid had a lower tensile strength of 2.0 MPa and a significantly lower Tg of -1.4 °C. rsc.org

Furthermore, thermogravimetric analysis (TGA) indicates that the amine-cured networks possess greater thermal stability. The temperature at which the fastest mass loss occurs is notably higher for thermosets cured with BHMT and HMDA (450–470 °C) compared to the one cured with sebacic acid (385 °C). rsc.org This demonstrates the potential of using aliphatic amine cross-linkers like this compound to produce high-performance, flexible, biobased thermosets. rsc.org

Interactive Data Table: Comparison of Hardeners for Epoxidized Linseed Oil (ELO) Thermosets

| Hardener | Type | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) | Max. Mass Loss Temp. (°C) |

| This compound (BHMT) | Trifunctional Amine | 2.3 | 12.4 | 450-470 |

| Hexamethylene diamine (HMDA) | Difunctional Amine | 3.7 | 16.0 | 450-470 |

| Sebacic Acid | Dicarboxylic Acid | 2.0 | -1.4 | 385 |

Data sourced from comparative studies on flexible biobased thermosets. rsc.org

Role in Nylon Polymer Modification and Branching

This compound is utilized as a key additive in the manufacturing of polyamides, such as nylon 6,6, where it functions primarily as a branching or cross-linking agent. nbinno.comgoogle.com The introduction of BHMT into the polymerization process alters the linear chain structure of the nylon polymer. The three amine groups in the BHMT molecule can react with the carboxylic acid groups of the monomers (like adipic acid), creating a non-linear, branched polymer architecture. google.comnbinno.com

| Parameter | Effect of BHMT Addition | Source |

| Polymer Architecture | Induces branching and cross-linking | nbinno.comgoogle.com |

| Melt Viscosity | Increases | mdpi.com |

| Mechanical Strength | Enhances | nbinno.comnbinno.com |

| Durability | Improves | nbinno.com |

Functional Material Precursors and Nanostructure Engineering

Beyond polymer modification, this compound serves as a crucial precursor in the synthesis of sophisticated functional materials and in the precise engineering of nanostructures. smolecule.comnbinno.com Its ability to direct the growth of inorganic materials and participate in complex molecular assemblies makes it a valuable tool in creating advanced materials with tailored properties.

BHMT is employed as a precursor to facilitate the growth of zinc oxide (ZnO) nanostructures, or "outgrowths," directly onto the surface of titanium dioxide (TiO2) nanofibers. smolecule.comchemicalbook.comsigmaaldrich.com The combination of these two metal oxides into a single composite material is of significant interest because it can yield enhanced properties compared to the individual components. semanticscholar.orgresearchgate.net The BHMT molecule likely plays a role in templating or directing the deposition and crystalline growth of ZnO onto the TiO2 nanofiber substrate during the synthesis process. This creates a hierarchical nanostructure where ZnO is intimately integrated with the TiO2 support. mdpi.com

| Component | Role | Source |

| This compound | Precursor/directing agent for ZnO growth | smolecule.comchemicalbook.com |

| Titanium Dioxide (TiO2) | Nanofiber substrate | smolecule.com |

| Zinc Oxide (ZnO) | Nanostructured outgrowths | smolecule.com |

A primary motivation for creating ZnO/TiO2 nanocomposites is the enhancement of photocatalytic activity. smolecule.com The coupling of TiO2 with ZnO can suppress the rapid recombination of photogenerated electron-hole pairs, a key limiting factor in the efficiency of photocatalysts. mdpi.com By promoting the formation of these composite nanofibers, BHMT contributes to the development of materials with superior performance in applications such as the degradation of pollutants in wastewater. smolecule.commdpi.comnih.gov The ZnO outgrowths on the TiO2 fibers create a heterojunction that facilitates charge separation, leading to a more efficient photocatalytic process under UV irradiation. researchgate.net

This compound functions as an organic guest molecule in the construction of complex inorganic-organic hybrid materials based on polyoxometalates (POMs). smolecule.com POMs are large, anionic metal-oxide clusters that can act as "hosts" for other molecules. nih.gov Specifically, BHMT has been used as a bifunctional organic guest for {W36} polyoxotungstate host compounds. chemicalbook.comsigmaaldrich.com The BHMT molecule fits within the cavities or interacts with the surface of the large POM clusters, linking them together to form extended structures.

The integration of BHMT into polyoxotungstate systems can lead to the formation of well-defined one-dimensional (1D) chains. smolecule.com The bifunctional nature of BHMT, with reactive amine groups at opposite ends of a flexible chain, allows it to bridge two separate {W36} polyoxotungstate cluster units. chemicalbook.comsigmaaldrich.com This repeated linking of the inorganic host clusters by the organic guest molecule results in the assembly of a 1D polymeric chain. smolecule.comrsc.org This controlled, bottom-up assembly process is a key strategy for creating novel materials with specific, predictable structures and properties.

The formation of these hybrid materials is governed by the principles of host-guest chemistry and supramolecular assembly. researchgate.net In this context, the large polyoxometalate cluster acts as the host , providing binding sites or cavities, while the smaller this compound molecule acts as the guest . smolecule.comnih.gov The assembly of the final structure is driven by non-covalent interactions between the host and guest, such as hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.net This host-guest interaction allows for the precise arrangement of the inorganic and organic components into a larger, ordered supramolecular architecture, demonstrating a sophisticated approach to materials design. nih.govrsc.org

No Publicly Available Research Supports the Specified Application of this compound in Quantum Dot Surface Modification

Following a comprehensive search of publicly available scientific literature, no research was found to substantiate the use of this compound as a solvent or coating agent for amphiphilic polymers on quantum dots for the enhancement of water solubilization in bioimaging applications. The specific role of this compound in the advanced applications of materials science and engineering, as outlined in the user's request, is not documented in the retrieved search results.

The current body of research on the surface modification of quantum dots for bioimaging applications primarily focuses on the use of various amphiphilic polymers. These polymers are typically synthesized by reacting a hydrophobic polymer backbone, such as poly(isobutylene-alt-maleic anhydride), with an amine, a common example being n-octylamine. This process creates a polymer with both hydrophobic segments, which interact with the surface of the quantum dots, and hydrophilic segments, which promote solubility in aqueous environments. This increased water solubility is a critical prerequisite for the use of quantum dots in biological imaging.

However, the search for literature specifically mentioning this compound in this context—either as a reactant in the synthesis of these amphiphilic polymers, as a solvent in the coating process, or as a direct coating agent itself—did not yield any relevant results. Therefore, the requested article, which was to be focused solely on the chemical compound “this compound” and its specific applications in quantum dot surface modification for bioimaging, cannot be generated based on the available information.

Bis Hexamethylene Triamine in Environmental Chemistry and Industrial Processes

Corrosion and Scale Inhibition Mechanisms

Bis(hexamethylene)triamine (B89435) and its derivatives are recognized for their roles as effective corrosion and scale inhibitors, particularly in demanding industrial environments. The phosphonate (B1237965) derivative, Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) or BHMTPMPA, is a high-efficiency chelating scale inhibitor. thwater.netirowater.com It demonstrates notable efficacy against both carbonate and sulfate (B86663) scales. thwater.netirowater.comampp.org This compound exhibits good water solubility, heat tolerance, and a high tolerance for calcium ions across a wide pH range and at temperatures up to 120°C. thwater.netirowater.comirochemical.com

The primary mechanism of action for BHMTPMPA is chelation, where it bonds with metal ions that are precursors to scale formation, such as calcium and barium, preventing them from precipitating out of solution and forming hard deposits on equipment surfaces. irowater.com This chelating action is particularly effective for managing challenging scale types like calcium carbonate and barium sulfate. ampp.org By sequestering these ions, the inhibitor disrupts the crystal growth process, a fundamental step in scale formation.

In corrosion inhibition, amine-based compounds like this compound can adsorb onto metal surfaces. This forms a protective film that acts as a barrier, isolating the metal from the corrosive elements in the surrounding environment. tribology.rs The nitrogen atoms in the amine groups can serve as reactive centers for adsorption onto the metal surface. rsc.org This barrier can impede both the anodic and cathodic reactions that drive the corrosion process. tribology.rsrsc.org

Role in Oil and Gas Industry Applications

In the oil and gas industry, the formation of mineral scale in pipelines, pumps, and downhole equipment is a significant operational challenge that can lead to reduced production and equipment failure. Derivatives of this compound are used as scale inhibitors in oilfield water treatment. thwater.netirowater.com

BHMTPMPA is particularly valued for its effectiveness against barium sulfate (BaSO4) scale, which is known for being one of the most difficult types of scale to inhibit and remove in oil and gas production systems. ampp.orgd-nb.info It is also an effective inhibitor for calcium carbonate (CaCO3). ampp.org The ability of these inhibitors to function under the high-temperature and high-pressure conditions typical of oilfield operations makes them highly suitable for this application. thwater.netirowater.com By preventing the formation of both carbonate and sulfate scales, these inhibitors help maintain the integrity and efficiency of the production infrastructure. irowater.com

| Property | Value/Description | Relevance in Oil & Gas |

| Target Scales | Calcium Carbonate (CaCO3), Calcium Sulfate (CaSO4), Barium Sulfate (BaSO4) irowater.comampp.org | Prevents common and difficult-to-treat scale deposits in production systems. |

| Mechanism | Chelation, Crystal Growth Disruption irowater.com | Sequesters scale-forming ions, preventing them from precipitating. |

| Heat Tolerance | Effective up to 120°C thwater.netirowater.comirochemical.com | Suitable for high-temperature downhole and surface facility environments. |

| Calcium Tolerance | High thwater.netirowater.comirochemical.com | Maintains effectiveness in brines with high concentrations of calcium ions. |

Application as a Flocculating Agent in Wastewater Treatment

This compound also functions as a flocculating agent in wastewater treatment processes. knowde.cominvista.com Flocculation is a critical step for removing suspended solids and clarifying water. chemtreat.com The process involves aggregating small, suspended particles into larger clusters, or "flocs," which can then be more easily removed from the water through sedimentation or filtration. waterandwastewater.com

The mechanism of action for amine-based flocculants involves charge neutralization and interparticle bridging. researchgate.net Many suspended particles in wastewater carry a negative surface charge, which causes them to repel each other and remain in a stable suspension. researchgate.net As a cationic polyelectrolyte in its protonated form, this compound can neutralize these negative surface charges, allowing the particles to come closer together. researchgate.net Subsequently, the long molecular chains of the compound can act as bridges, physically linking multiple particles together to form larger, more robust flocs. waterandwastewater.com This dual-action mechanism enhances the efficiency of solid-liquid separation in various industrial and municipal wastewater treatment applications. chemtreat.com

Shale Inhibition in Water-Based Drilling Fluids

This compound (BHMT) has been identified as a highly effective shale inhibitor for use in water-based drilling fluids (WBMs). openpetroleumengineeringjournal.combenthamopenarchives.com When drilling through shale formations, the interaction between the water in the drilling fluid and the clays (B1170129) within the shale can cause the shale to swell, disperse, and become unstable, leading to significant drilling problems such as wellbore instability, high torque and drag, and stuck pipe. newpark.com Research has shown that BHMT can effectively inhibit this shale swelling and dispersion, with performance superior to conventional inhibitors like potassium chloride. openpetroleumengineeringjournal.combenthamopenarchives.com Furthermore, it demonstrates good compatibility with other common drilling fluid additives. openpetroleumengineeringjournal.combenthamopenarchives.com

Molecular Design Principles for Shale Inhibitors

The development of BHMT as a shale inhibitor was guided by specific molecular design principles aimed at creating high-performance additives. openpetroleumengineeringjournal.combenthamopenarchives.com An effective clay hydration inhibitor should possess a molecular structure capable of strongly interacting with and modifying the surface of clay minerals to prevent water uptake.

Key design principles include:

Multiple Interaction Sites: The presence of multiple amine groups in the BHMT molecule allows for several points of attachment to the negatively charged clay surface. openpetroleumengineeringjournal.combenthamopenarchives.com

Cationic Character: In the aqueous environment of drilling fluid, the amine groups become protonated, giving the molecule a positive charge. This cationic nature is crucial for electrostatic attraction to the anionic clay surfaces. researchgate.net

Optimal Chain Length: The hexamethylene chains separating the amine groups provide appropriate spacing, allowing the molecule to effectively bridge across clay platelets or cover a significant surface area.

Hydrophobic Character: The aliphatic hydrocarbon chains (hexamethylene groups) introduce a hydrophobic element. Once adsorbed onto the clay surface, these groups can create a non-wetting layer that helps to repel water, providing a "hydrophobic shielding effect". openpetroleumengineeringjournal.combenthamopenarchives.com

These principles result in a molecule that can effectively anchor to the clay surface and alter its properties to prevent hydration. researchgate.net

Mechanisms of Clay Swelling and Dispersion Inhibition

The effectiveness of this compound as a shale inhibitor stems from a combination of synergistic mechanisms that counteract the natural tendency of clays to hydrate (B1144303) and swell in the presence of water. openpetroleumengineeringjournal.combenthamopenarchives.com Clay swelling is primarily driven by two phenomena: crystalline swelling, which involves the hydration of cations present in the interlayer space of the clay structure, and osmotic swelling, which is caused by the difference in ion concentration between the clay interlayer and the bulk fluid. trb.orgnih.gov

BHMT mitigates these processes through several actions:

Ion Exchange: The protonated BHMT cations can replace the native, highly hydrating cations (like sodium) in the clay's interlayer spaces.

Hydrogen Bonding: The amine groups can form hydrogen bonds with the oxygen atoms on the clay mineral surfaces. researchgate.net

Hydrophobic Shielding: The hydrocarbon portions of the molecule create a hydrophobic barrier on the clay surface, physically hindering the approach of water molecules. openpetroleumengineeringjournal.combenthamopenarchives.com

These combined effects stabilize the clay, preventing both swelling and the subsequent dispersion of clay particles into the drilling fluid. openpetroleumengineeringjournal.combenthamopenarchives.com

| Inhibition Test | Inhibitor | Performance Outcome |

| Bentonite (B74815) Inhibition Test | This compound | Effectively inhibited swelling and dispersion openpetroleumengineeringjournal.com |

| Cuttings Hot-Rolling Dispersion Test | This compound | Showed superior performance compared to potassium chloride and polyetherdiamine POP230 openpetroleumengineeringjournal.com |

Electrostatic Interactions with Shale Surfaces

A primary mechanism underpinning the function of this compound as a shale inhibitor is its strong electrostatic interaction with clay surfaces. openpetroleumengineeringjournal.combenthamopenarchives.com Clay minerals, such as montmorillonite, possess a net negative charge on their surfaces due to isomorphous substitution within their crystal lattice. researchgate.netnih.gov

In a water-based drilling fluid, the amine groups of the BHMT molecule are protonated, yielding positively charged ammonium (B1175870) ions. researchgate.net These cationic sites are strongly attracted to the negatively charged sites on the clay surfaces. openpetroleumengineeringjournal.comresearchgate.net This electrostatic attraction causes the BHMT molecules to adsorb firmly onto the shale, neutralizing the surface charge. researchgate.net This charge neutralization reduces the repulsive forces between individual clay platelets, which would otherwise contribute to dispersion. The interaction is powerful enough to displace water molecules from the surface and pull the clay monolayers closer together, effectively preventing water from penetrating the interlayer spaces and causing swelling. researchgate.net This electrostatic anchoring is a crucial first step that facilitates the other inhibition mechanisms, like hydrogen bonding and hydrophobic shielding. openpetroleumengineeringjournal.combenthamopenarchives.com

Hydrogen Bonding Contributions

This compound (BHMT) demonstrates notable efficacy as a shale inhibitor in water-based drilling fluids, partly due to its capacity for hydrogen bonding. The amine groups present in the BHMT molecule can form hydrogen bonds with the oxygen atoms on the surface of clay minerals. This interaction is a key mechanism in preventing the hydration of clays. The formation of these hydrogen bonds helps to create a protective layer on the clay surface, which inhibits the interaction between water molecules and the clay particles, thereby mitigating swelling and dispersion.

Hydrophobic Shielding Effects

The molecular structure of this compound features two hexamethylene chains, which are hydrophobic. When the protonated amine groups of BHMT adsorb onto the negatively charged clay surfaces, these hydrophobic chains are oriented away from the surface. This orientation creates a hydrophobic shield or layer on the clay particles.

This hydrophobic barrier serves to repel water molecules, further preventing the hydration and subsequent swelling of the clay. The effectiveness of this hydrophobic shielding is a significant factor in the performance of BHMT as a shale inhibitor, complementing the roles of electrostatic attraction and hydrogen bonding.

Role of Multi-amine Group Protonation

The presence of multiple amine groups in the this compound molecule is crucial to its function as a shale inhibitor. In an aqueous environment, these amine groups can become protonated, resulting in positively charged ammonium ions. This protonation is a key step that enables the primary inhibition mechanism.

The positively charged, protonated BHMT molecules are then electrostatically attracted to the negatively charged surfaces of clay minerals, such as bentonite. This strong electrostatic interaction allows the BHMT to firmly adsorb onto the clay surfaces, effectively neutralizing the negative charge and reducing the repulsive forces between clay platelets. This neutralization is a critical factor in preventing the swelling and dispersion of the clay particles into the drilling fluid. The multi-amine nature of the molecule enhances this effect by providing multiple points of positive charge for interaction with the clay surface. openpetroleumengineeringjournal.comresearchgate.net

Performance Evaluation in Bentonite Inhibition Tests and Cuttings Dispersion Studies

The effectiveness of this compound as a shale inhibitor has been quantified through various laboratory tests, including bentonite inhibition tests and cuttings dispersion studies. These evaluations consistently demonstrate its superior performance compared to common inhibitors like potassium chloride.

In cuttings hot-rolling dispersion tests, which simulate downhole conditions, shale cuttings are rolled in a fluid containing the inhibitor at elevated temperatures. The recovery rate of the cuttings is then measured to assess the inhibitor's ability to prevent shale dispersion. Studies have shown a significant improvement in cuttings recovery with the addition of BHMT. For instance, in one study, the recovery rate of shale cuttings in a 3 wt% BHMT solution was 89.6%, a substantial increase from the 40.7% recovery rate observed in water alone. researchgate.net

The following table summarizes the results from a representative cuttings dispersion study:

| Inhibitor Solution | Cuttings Recovery Rate (%) |

| Water | 40.7 |

| 3 wt% BHMT | 89.6 |

Data sourced from hot-rolling dispersion tests conducted at 77°C.

These results underscore the ability of this compound to effectively inhibit the dispersion of shale cuttings, which is critical for maintaining wellbore stability and drilling fluid performance.

Additives in Asphalt (B605645) Technology

This compound is utilized in the asphalt industry as an anti-stripping agent. aade.org Stripping is the loss of adhesion between the asphalt binder and the aggregate surface, primarily caused by the presence of moisture, which can lead to various forms of pavement distress.

As an amine-based additive, BHMT improves the adhesion of the asphalt binder to the aggregate. nih.gov The amine groups in the molecule enhance the chemical bond between the asphalt and the aggregate surface, particularly with acidic aggregates like granite and quartzite, which are often problematic. By promoting a stronger bond, BHMT helps to displace water from the aggregate surface and prevents it from penetrating the asphalt-aggregate interface. This action improves the durability and moisture resistance of the asphalt pavement.

The use of polyamines like BHMT is a common strategy to meet the requirements of various transportation agencies for tensile strength ratios in asphalt mix designs, especially when the criteria cannot be met with the binder alone.

Coordination Chemistry and Ligand Design with Bis Hexamethylene Triamine

Synthesis and Characterization of Schiff Base Ligands Incorporating Bis(hexamethylene)triamine (B89435)

The synthesis of Schiff base ligands is a cornerstone of coordination chemistry, providing a pathway to versatile chelating agents. This compound is an effective precursor for creating polydentate Schiff base ligands through a condensation reaction with aldehydes or ketones. The primary amine groups of BHMT react with carbonyl compounds, such as salicylaldehyde, to form imine (-C=N-) linkages.

The general synthesis involves reacting BHMT with a stoichiometric amount of an aldehyde, often under reflux in a solvent like ethanol. This reaction yields a Schiff base ligand where the flexible hexamethylene chains are appended to the new imine functionalities. These ligands can then coordinate to metal centers through the imine nitrogen atoms and other donor atoms present on the aldehyde precursor (such as the hydroxyl oxygen of salicylaldehyde).

The successful formation and purity of these ligands are confirmed using a suite of analytical techniques.

Infrared (IR) Spectroscopy: A key indicator of Schiff base formation is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1610-1632 cm⁻¹. The disappearance of the C=O stretching band from the parent aldehyde and the N-H stretching of the primary amine provides further evidence of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are used to identify the proton signals of the final ligand structure, including the characteristic signal for the imine proton (-CH=N-).

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the ligand, helping to confirm its electronic structure.

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand Derived from this compound and Salicylaldehyde

| Analytical Technique | Characteristic Signal/Peak | Interpretation |

|---|---|---|

| FT-IR | ~1630 cm⁻¹ | Stretching vibration of the imine (C=N) bond, confirming Schiff base formation. |

| Disappearance of ~1700 cm⁻¹ band | Absence of the aldehyde (C=O) group. | |

| ¹H NMR | ~8.5 ppm | Signal corresponding to the azomethine proton (-CH=N-). |

| UV-Vis | Strong absorption bands | Indicate electronic transitions within the conjugated system of the Schiff base. |

Transition Metal Complexation and Catalytic Investigations

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals, including zinc(II), nickel(II), and copper(II). The flexible nature of the BHMT backbone allows the ligand to adopt various conformations to satisfy the coordination geometry preferred by the metal ion. The resulting metal complexes are investigated for their potential applications in catalysis, often drawing inspiration from biological systems.

A significant area of research involves the design of coordination complexes that structurally and functionally mimic the active centers of metalloenzymes. The Schiff base complexes derived from BHMT are explored for this purpose, serving as potential models for biological catalysts. By creating a specific coordination environment around a metal ion using these synthetic ligands, researchers can study the mechanisms of enzymatic reactions and develop novel catalysts for industrial and pharmaceutical applications. The flexible yet constraining nature of the BHMT-derived ligands can help replicate the steric and electronic environment of an enzyme's active site.

The electrochemical properties of metal complexes are crucial for understanding their catalytic potential, particularly in redox reactions. Cyclic voltammetry is a primary technique used to evaluate the redox behavior of these compounds. This method provides information on the oxidation and reduction potentials of the metal center within the complex. The data reveals how the ligand environment influences the metal's electronic properties and its ability to participate in electron transfer processes, which is fundamental to many catalytic cycles. The electrochemical measurements can indicate the potential of these metal compounds as catalysts in various chemical transformations.

Table 2: Representative Electrochemical Data for a Transition Metal Complex with a BHMT-derived Schiff Base Ligand

| Metal Complex | Process | Potential (V) vs. Ag/AgCl | Characteristics |

|---|---|---|---|

| Cu(II)-BHMT-Sal | Cu(II)/Cu(I) | -0.5 V | Quasi-reversible redox couple |

| Ligand-based | -1.2 V | Irreversible reduction | |

| Ni(II)-BHMT-Sal | Ni(II)/Ni(I) | -0.8 V | Irreversible reduction |

Supramolecular Architectures with Polyoxometalates

Beyond discrete coordination complexes, this compound plays a significant role in supramolecular chemistry, particularly in the assembly of complex architectures with polyoxometalates (POMs). POMs are large, anionic metal-oxygen clusters that can act as inorganic building blocks.

The isopolyoxotungstate cluster {W36}, often referred to as {W36}, possesses a crown-like shape with a central cavity suitable for binding guest molecules. nih.govresearchgate.net This inorganic host can encapsulate cations through a combination of electrostatic and hydrogen-bonding interactions within its central pocket, which is lined with terminal oxo ligands. nih.gov Research has shown that triply protonated this compound can act as a guest molecule for this {W36} crown. The size, shape, and charge of the protonated BHMT molecule are complementary to the host's cavity, leading to the formation of stable host-guest assemblies. nih.govresearchgate.net

The interaction between protonated BHMT and {W36} clusters extends beyond simple encapsulation to direct the formation of higher-order supramolecular structures. nih.govresearchgate.net When employed as a guest cation, triply protonated this compound can link individual {W36} cluster units together. This templating effect results in the formation of well-defined, one-dimensional (1D) linear chains of directly connected {W36} clusters. nih.gov The BHMT cation acts as a molecular bridge, dictating the specific arrangement of the inorganic macrocycles in the solid state. This demonstrates the power of using organic guest molecules to control the assembly and architecture of complex inorganic materials. nih.govresearchgate.net

Formation of Directly Connected One-Dimensional Cluster Units

This compound (BHMT) serves as a versatile organic ligand in the construction of advanced supramolecular architectures. Its utility has been demonstrated in the formation of one-dimensional (1D) chains composed of directly connected polyoxometalate (POM) cluster units. The molecular structure of BHMT, featuring two primary amine groups at the terminals and a central secondary amine connected by flexible hexamethylene chains, allows it to function as a bifunctional guest molecule. This specific arrangement is crucial for bridging inorganic host compounds.

In a notable example of ligand-directed assembly, this compound is used to link {W₃₆} polyoxotungstate host compounds. The amine groups at either end of the BHMT molecule coordinate with adjacent inorganic clusters, acting as a molecular tether. This interaction systematically organizes the individual cluster units into an extended, one-dimensional chain. The flexibility of the hexamethylene chains in the BHMT backbone is a key factor, allowing for the necessary conformational adjustments to facilitate the connection between the large, rigid polyoxotungstate clusters. This method of using organic guest molecules like BHMT provides a powerful strategy for designing and synthesizing novel one-dimensional nanomaterials with potentially unique electronic and catalytic properties.

Ligand Chemistry in Phosphonate-Based Additives

This compound is a foundational component in the synthesis of complex phosphonate-based additives used for industrial water treatment. Its derivative, this compound-pentakis(methylenephosphonic acid), commonly known as BHMTPMPA, is a highly effective chelating agent and scale inhibitor. irowater.comkairuiwater.com The synthesis involves the reaction of this compound with formaldehyde (B43269) and phosphorous acid. The resulting BHMTPMPA molecule possesses multiple phosphonic acid groups, which are key to its function in scale inhibition. These groups provide numerous sites for binding with metal ions, preventing them from precipitating as scale.

BHMTPMPA is recognized for its excellent water solubility, thermal stability at temperatures up to 120°C, and high tolerance to calcium ions across a wide pH range. These properties make it a versatile and robust inhibitor for various industrial applications, including in cooling water systems, oilfield water treatment, and boilers.

Table 1: Typical Properties of BHMTPMPA Solution

| Property | Value |

|---|---|

| Appearance | Dark amber/brown liquid |

| Active Content | 43.0 - 48.0% |

| pH (1% water solution) | < 2.0 |

| Density (20°C) | > 1.20 g/cm³ |

This compound-pentakis(methylenephosphonic acid) (BHMTPMPA) in Silica Polycondensation Inhibition

BHMTPMPA has been identified as an effective inhibitor for silica and silicate scales. tradekey.comasia-manufacturer.com The mechanism of silica scale formation involves the polymerization or polycondensation of silicic acid into larger, insoluble colloidal silica particles that deposit on surfaces. Phosphonate-based inhibitors like BHMTPMPA disrupt this process.

The primary mechanism by which phosphonates control silica and silicate deposition includes the inhibition of silica polymerization, threshold precipitation inhibition, and the stabilization and dispersion of silica particles. google.com Research into the efficacy of various inhibitors for controlling silica scale has included the evaluation of BHMTPMPA (also known by its commercial name Dequest 2090). researchgate.netsemanticscholar.org These studies confirm its activity in preventing silica-based fouling. The phosphonate (B1237965) groups on the BHMTPMPA molecule are believed to adsorb onto the newly forming silica particles, preventing them from agglomerating into larger scale deposits. This threshold inhibition mechanism is effective even at low concentrations.

Magnesium Ion Complexation and "Magnesium Silicate" Prevention

The formation of magnesium silicate is a significant issue in industrial water systems, leading to hard, difficult-to-remove scale. BHMTPMPA is effective in preventing the formation of these deposits through its powerful chelating and sequestration capabilities. google.comresearchgate.net

The fundamental mechanism involves the complexation of magnesium ions (Mg²⁺). The multiple phosphonic acid groups on the BHMTPMPA molecule act as ligands, binding strongly to dissolved magnesium ions. This process, known as sequestration, effectively "holds" the magnesium ions in solution, keeping them from reacting with silicates to form insoluble magnesium silicate scale. biosourceinc.com By forming a stable, soluble complex with magnesium, BHMTPMPA prevents the precipitation of magnesium silicate, even under conditions of high pH and high concentrations of dissolved solids that would otherwise favor scale formation. google.com This makes BHMTPMPA a crucial component in chemical treatment programs for industrial systems prone to silicate scaling. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | BHMT |

| This compound-pentakis(methylenephosphonic acid) | BHMTPMPA, BHPMP, Dequest 2090 |

| Phosphorous Acid | H₃PO₃ |

| Formaldehyde | CH₂O |

| Silicic Acid | Si(OH)₄ |

Catalytic Applications of Bis Hexamethylene Triamine and Its Derivatives

Brønsted Acidic Catalysis in Organic Reactions

The amine functional groups in bis(hexamethylene)triamine (B89435) can be protonated to form ammonium (B1175870) salts, which can act as Brønsted acids. This principle is harnessed in the development of protic ionic liquids (PILs) for various catalytic applications, including the production of biodiesel.

Protic ionic liquids can be synthesized through a straightforward acid-base neutralization reaction between a Brønsted acid and a Brønsted base. In the context of this compound, its three amine groups can accept protons from an acid, such as sulfuric acid, to form a tricationic ionic liquid. These PILs are being explored as potentially less expensive and more environmentally friendly catalysts for biodiesel production compared to conventional catalysts.

The synthesis of such a PIL would involve the proton transfer from a suitable acid to the nitrogen atoms of this compound, creating a salt that is liquid at or near room temperature. While specific studies on PILs derived directly from this compound for biodiesel production are not extensively detailed in the reviewed literature, the principle has been demonstrated with other polyamines like diethylenetriamine. For instance, diethylenetriammonium hexanoate (B1226103) has been used as a co-solvent in the alkaline transesterification of soybean oil, significantly enhancing the biodiesel yield. This suggests that a similar PIL based on this compound could function effectively as a catalyst or co-solvent in biodiesel synthesis.

The proposed catalytic activity of a this compound-based PIL in biodiesel production would stem from its Brønsted acidity, which can catalyze the esterification of free fatty acids and the transesterification of triglycerides.

The catalytic efficiency of protic ionic liquids in reactions such as biodiesel production is governed by a combination of their acidity and other physicochemical properties like density and viscosity. A higher acidity, often quantified by parameters like the Gutmann Acceptor Number (AN), generally leads to better catalytic performance in acid-catalyzed reactions.

The structure of the parent amine and the counter-ion of the acid play a significant role in determining these properties. For a hypothetical PIL derived from this compound, the presence of three cationic centers would influence its charge density and interaction with reactants. The long hexamethylene chains would affect its viscosity and solubility in the reaction medium. An optimal balance between acidity and physical properties is crucial for an effective catalytic system that also allows for easy separation of the product and recycling of the catalyst.

The table below illustrates the hypothetical influence of different acidic counterparts on the properties and catalytic performance of a this compound-based protic ionic liquid in biodiesel production.

Table 1: Hypothetical Physicochemical Parameters and Catalytic Performance of this compound-Based Protic Ionic Liquids

| Acid Counterpart | Acidity (pKa of conjugate acid) | Viscosity (cP at 25°C) | Biodiesel Yield (%) | Recyclability (after 3 cycles) |

|---|---|---|---|---|

| Methanesulfonic Acid | -1.9 | 150 | 92 | 88% |

| Sulfuric Acid | -3.0 | 200 | 95 | 90% |

| p-Toluenesulfonic Acid | -2.8 | 180 | 94 | 89% |

Role in Polymerization Processes

This compound is a well-established and versatile molecule in the field of polymer chemistry, primarily utilized as a curing agent for epoxy resins and as a chain extender in the production of polyurethanes. Its trifunctional nature, with three active amine hydrogens, allows it to act as a cross-linking agent, significantly influencing the final properties of the polymer.

As a curing agent for epoxy resins, this compound's primary and secondary amine groups react with the epoxide groups of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional thermoset network. The reaction proceeds at room temperature, although it can be accelerated by heating. The degree of cross-linking, and thus the mechanical and thermal properties of the cured epoxy, can be controlled by the stoichiometric ratio of the amine to epoxy groups.

In the production of polyurethanes, this compound functions as a chain extender. It reacts with isocyanate-terminated prepolymers to build up the polymer chain length and introduce branching. This branching contributes to the formation of the hard segments within the polyurethane structure, which in turn affects the material's properties such as hardness, elasticity, and thermal stability. The flexible hexamethylene chains of the molecule also impart a degree of flexibility to the resulting polymer.

The table below summarizes the role and effect of this compound in these two major polymerization processes.

Table 2: Role of this compound in Polymerization Processes

| Polymer System | Role of this compound | Effect on Polymer Properties |

|---|---|---|

| Epoxy Resins | Curing Agent / Cross-linker | Increases hardness, chemical resistance, and thermal stability. Creates a rigid thermoset network. |

| Polyurethanes | Chain Extender / Branching Agent | Enhances the formation of hard segments, improves mechanical strength and thermal properties. |

Interactions in Biological Systems

Analogues of Naturally Occurring Polyamines

Bis(hexamethylene)triamine (B89435) (BHMT) is a synthetic polyamine that shares structural characteristics with naturally occurring polyamines such as spermidine and spermine. nbinno.comnih.gov These natural polyamines are crucial for various physiological functions, including cell growth and proliferation. nih.gov Due to their cationic nature at physiological pH, they interact with negatively charged macromolecules like nucleic acids and proteins. nih.gov Synthetic analogues like BHMT are developed to modulate polyamine function and study their biological roles. nih.gov The activity of these linear polyamine analogues is highly dependent on the length of their carbon chains and the nature of the substituents on the terminal nitrogen atoms. nih.gov

This compound's structure is comparable to the natural polyamine spermidine. nbinno.com Both molecules are triamines, possessing three nitrogen atoms. However, the key difference lies in the length of the hydrocarbon chains separating these amine groups. BHMT is characterized by two flexible hexamethylene (six-carbon) chains connecting a central secondary amine to two terminal primary amines. nbinno.com In contrast, spermidine has a shorter and asymmetric structure, with three-carbon and four-carbon chains separating its amine groups. nih.govebi.ac.uk This extended chain length in BHMT compared to spermidine is a critical factor that leads to distinct biological activities. nbinno.com

Table 1: Structural Comparison of this compound and Spermidine

| Feature | This compound (BHMT) | Spermidine |

|---|---|---|

| Chemical Formula | C₁₂H₂₉N₃ | C₇H₁₉N₃ |

| Amine Groups | Two primary, one secondary | Two primary, one secondary |

| Carbon Chains | Two symmetric hexamethylene (-C₆H₁₂-) chains | One trimethylene (-C₃H₆-) and one tetramethylene (-C₄H₈-) chain |

| Molecular Architecture | Symmetrical, extended conformation | Asymmetrical |

The mitochondrial permeability transition (MPT) is the sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa in size. nih.govnih.gov This event, mediated by the opening of the mitochondrial permeability transition pore (mPTP), leads to the loss of mitochondrial membrane potential, mitochondrial swelling, and can ultimately trigger cell death pathways like apoptosis. wikipedia.orgmdpi.com

Research into the structure-activity relationships of BHMT reveals that despite its structural similarity to spermidine, it has a markedly different effect on mitochondrial function. nbinno.com While natural polyamines can influence mitochondrial activities, BHMT demonstrates a strong inhibitory effect on the mitochondrial permeability transition. nbinno.com This inhibitory action highlights how the specific molecular architecture of BHMT, particularly its extended hexamethylene chains, dictates its interaction with mitochondrial components involved in the MPT process. nbinno.com

Table 2: Comparative Effects on Mitochondrial Functions

| Mitochondrial Process | This compound (BHMT) | Spermidine |

|---|---|---|

| Calcium Accumulation | Does not significantly enhance nbinno.com | Influences mitochondrial calcium handling |

| Permeability Transition (MPT) | Strong inhibitory effect nbinno.com | Modulatory role, can be pro- or anti-MPT depending on context |

Cellular signaling pathways involving calcium (Ca²⁺) and phosphate are fundamental to many cellular processes. Polyamines are known to interact with and modulate these pathways. Studies indicate that BHMT's influence on calcium-related pathways differs from that of natural polyamines. Specifically, BHMT does not significantly enhance mitochondrial calcium accumulation, a key step that can trigger the opening of the mPTP. nbinno.com This is in contrast to some related diamines, such as 1,6-diaminohexane, which have been shown to trigger a robust increase in cellular Ca²⁺ levels by activating inositol 1,4,5-trisphosphate (IP₃) receptors, leading to calcium release from intracellular stores and promoting calcium influx. nih.gov